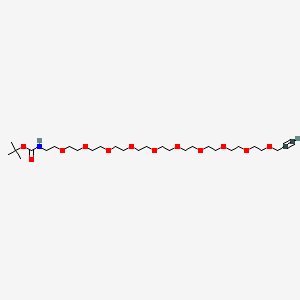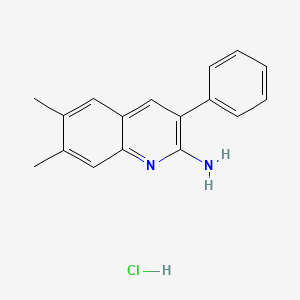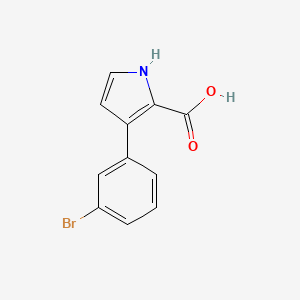
(2S)-N-((1R,2S)-2,3-dihydro-2-hydroxy-1H-inden-1-yl)pyrrolidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-N-((1R,2S)-2,3-dihydro-2-hydroxy-1H-inden-1-yl)pyrrolidine-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrrolidine ring and an indene moiety, which contribute to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-((1R,2S)-2,3-dihydro-2-hydroxy-1H-inden-1-yl)pyrrolidine-2-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the attachment of the indene moiety. Common synthetic routes may involve the use of chiral catalysts to ensure the correct stereochemistry of the final product. Reaction conditions often include controlled temperatures, specific solvents, and precise pH levels to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound available for various applications.
化学反应分析
Types of Reactions
(2S)-N-((1R,2S)-2,3-dihydro-2-hydroxy-1H-inden-1-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.
科学研究应用
Chemistry
In chemistry, (2S)-N-((1R,2S)-2,3-dihydro-2-hydroxy-1H-inden-1-yl)pyrrolidine-2-carboxamide is used as a building block for synthesizing more complex molecules
Biology
In biology, this compound may be studied for its potential biological activity. Researchers may investigate its interactions with various biomolecules and its effects on cellular processes.
Medicine
In medicine, this compound may be explored for its therapeutic potential. Its unique structure could make it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry
In industry, this compound may be used in the production of specialty chemicals and advanced materials. Its unique properties can be leveraged to create products with enhanced performance characteristics.
作用机制
The mechanism of action of (2S)-N-((1R,2S)-2,3-dihydro-2-hydroxy-1H-inden-1-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- (2S)-N-((1R,2S)-2,3-dihydro-2-hydroxy-1H-inden-1-yl)pyrrolidine-2-carboxamide shares similarities with other compounds that feature pyrrolidine and indene moieties.
- Examples include (2S)-N-((1R,2S)-2,3-dihydro-2-hydroxy-1H-inden-1-yl)pyrrolidine-2-carboxylate and (2S)-N-((1R,2S)-2,3-dihydro-2-hydroxy-1H-inden-1-yl)pyrrolidine-2-carboxylamide.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C14H18N2O2 |
|---|---|
分子量 |
246.30 g/mol |
IUPAC 名称 |
N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C14H18N2O2/c17-12-8-9-4-1-2-5-10(9)13(12)16-14(18)11-6-3-7-15-11/h1-2,4-5,11-13,15,17H,3,6-8H2,(H,16,18)/t11?,12-,13+/m0/s1 |
InChI 键 |
NEZIIRPIEDUFFK-LWNNLKQOSA-N |
手性 SMILES |
C1CC(NC1)C(=O)N[C@H]2[C@H](CC3=CC=CC=C23)O |
规范 SMILES |
C1CC(NC1)C(=O)NC2C(CC3=CC=CC=C23)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Benzyloxy-(2,2-dimethyl-[1,3]dioxolan-4-YL)-acetaldehyde](/img/structure/B13706336.png)
![5-Benzo[1,3]dioxol-5-yl-[1,2,4]triazin-3-ylamine](/img/structure/B13706341.png)

![1-Chloro-2-[(chloromethoxy)methyl]benzene](/img/structure/B13706355.png)



![TfaNH(-2d)[N(iPr)2P(OCH2CH2CN)(-3)][DMT(-5)]Ribf(b)-uracil-1-yl](/img/structure/B13706370.png)


